
Bis(tert-butylimido)osmium dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tert-butylimido)osmium dioxide is a chemical compound with the molecular formula C8H18N2O2Os It is known for its unique structure, which includes two tert-butylimido groups and two oxygen atoms bonded to an osmium center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butylimido)osmium dioxide typically involves the reaction of osmium tetroxide with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
OsO4+2(CH3)3CNH2→Os(NC(CH3)3)2O2+2H2O
This reaction is usually performed in an inert atmosphere to prevent the oxidation of the reactants and products. The reaction mixture is typically heated to facilitate the formation of this compound.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. The use of osmium tetroxide and tert-butylamine in a controlled environment would be essential to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(tert-butylimido)osmium dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the osmium center is reduced.
Substitution: The tert-butylimido groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligands such as phosphines or amines can be used to replace the tert-butylimido groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield osmium(VI) compounds, while reduction reactions may produce osmium(II) species.
Aplicaciones Científicas De Investigación
Bis(tert-butylimido)osmium dioxide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies:
Medicinal Chemistry: There is interest in its potential use in the development of new drugs, particularly those targeting specific enzymes or pathways.
Mecanismo De Acción
The mechanism by which bis(tert-butylimido)osmium dioxide exerts its effects involves the interaction of the osmium center with various substrates. The tert-butylimido groups and oxygen atoms play a crucial role in stabilizing the compound and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by coordinating to substrates and facilitating their transformation through redox or substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(tert-butylimido)molybdenum dioxide
- Bis(tert-butylimido)tungsten dioxide
- Bis(tert-butylimido)ruthenium dioxide
Uniqueness
Bis(tert-butylimido)osmium dioxide is unique due to the presence of the osmium center, which imparts distinct reactivity and stability compared to similar compounds with different metal centers
Propiedades
Fórmula molecular |
C8H18N2O2Os |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
bis(tert-butylimino)-dioxoosmium |
InChI |
InChI=1S/2C4H9N.2O.Os/c2*1-4(2,3)5;;;/h2*1-3H3;;; |
Clave InChI |
ARPFDUQOTQIUKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=[Os](=NC(C)(C)C)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


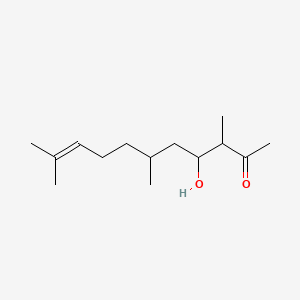
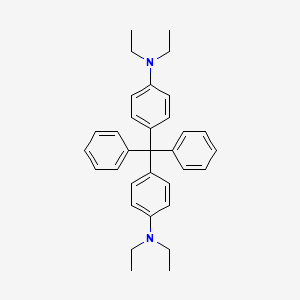
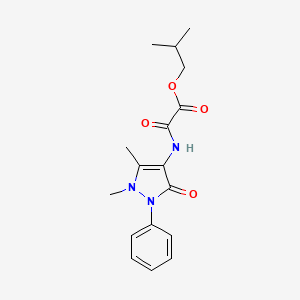
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
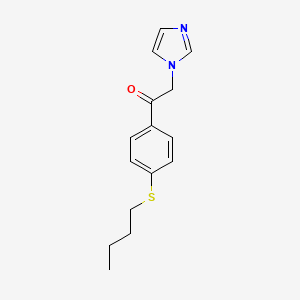
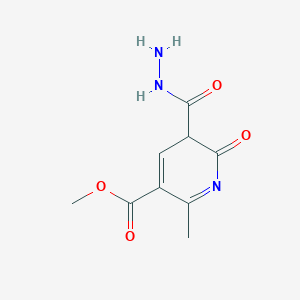
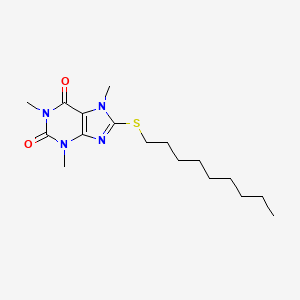
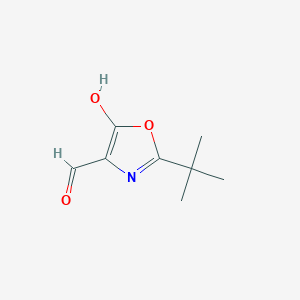
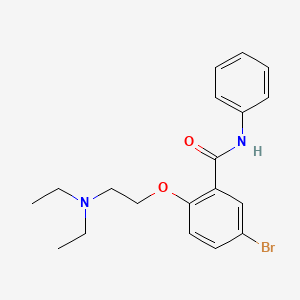

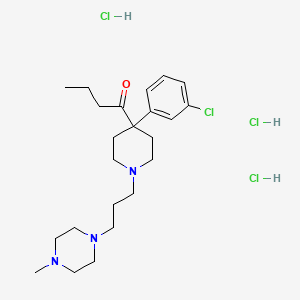
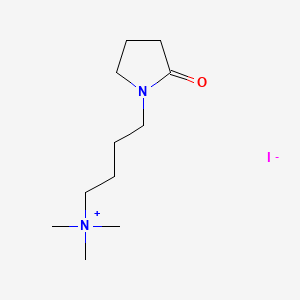
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
